molecular formula C30H21N3O B3356327 3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole CAS No. 65698-70-6

3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole

Cat. No.: B3356327
CAS No.: 65698-70-6
M. Wt: 439.5 g/mol
InChI Key: XEHWHHNVFRYPFJ-UHFFFAOYSA-N
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Description

3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole is a complex organic compound that combines the structural features of anthracene, oxadiazole, and carbazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole typically involves a multi-step process:

    Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, anthracene-9-carboxylic acid can be reacted with hydrazine to form the corresponding hydrazide, which is then cyclized with a suitable dehydrating agent like phosphorus oxychloride (POCl₃) to yield the 1,3,4-oxadiazole ring.

    Coupling with Carbazole: The oxadiazole derivative is then coupled with 9-ethyl-9H-carbazole through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production would require optimization for scale-up. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the development of greener and more sustainable reaction conditions to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the anthracene and carbazole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for halogenation or nitration reactions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Amines and other reduced forms of the oxadiazole ring.

    Substitution: Halogenated or nitrated derivatives of the anthracene and carbazole rings.

Scientific Research Applications

3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its electronic structure, which allows for efficient light absorption and emission. The anthracene moiety acts as a chromophore, while the oxadiazole and carbazole units facilitate charge transport and stability. The molecular targets and pathways involved include:

    Photophysical Processes: Excitation and emission of light through π-π* transitions.

    Charge Transport: Facilitated by the conjugated system, enhancing electron and hole mobility in optoelectronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-(Anthracen-9-yl)-5-phenyl-1,3,4-oxadiazole: Similar in structure but lacks the carbazole unit, resulting in different electronic properties.

    9-(Anthracen-9-yl)-9H-carbazole: Lacks the oxadiazole ring, affecting its photophysical behavior.

Uniqueness

3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole is unique due to the combination of anthracene, oxadiazole, and carbazole units, which confer distinct electronic and photophysical properties. This makes it particularly suitable for applications in OLEDs and other optoelectronic devices, where both high efficiency and stability are required.

Properties

IUPAC Name

2-anthracen-9-yl-5-(9-ethylcarbazol-3-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21N3O/c1-2-33-26-14-8-7-13-24(26)25-18-21(15-16-27(25)33)29-31-32-30(34-29)28-22-11-5-3-9-19(22)17-20-10-4-6-12-23(20)28/h3-18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHWHHNVFRYPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3=NN=C(O3)C4=C5C=CC=CC5=CC6=CC=CC=C64)C7=CC=CC=C71
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50575430
Record name 3-[5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl]-9-ethyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65698-70-6
Record name 3-[5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl]-9-ethyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole
Reactant of Route 2
3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole
Reactant of Route 3
3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole
Reactant of Route 4
3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole
Reactant of Route 5
3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole
Reactant of Route 6
3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole

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